molecular formula C12H16ClNOS B1472089 (Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 2097947-56-1

(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No. B1472089
CAS RN: 2097947-56-1
M. Wt: 257.78 g/mol
InChI Key: XPYXTASRTWQVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride, also known as quinuclidin-3-thiophen-2-ylmethanone hydrochloride, is an organic compound of the quinuclidine family. It is a colorless, odorless crystalline solid that is soluble in water and is commonly used in the research and development of new drugs and compounds. The compound is synthesized in a laboratory setting and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

Pharmaceutical Research

(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride: is primarily used in pharmaceutical research as a high-quality reference standard . Its role is crucial in the development and testing of new drugs, where it serves as a benchmark to ensure the accuracy and consistency of pharmacological studies.

Material Science

Thiophene derivatives, like the one present in this compound, are known to be used in the fabrication of light-emitting diodes (LEDs) . This application is significant in the field of material science, where researchers are constantly seeking new materials with better performance and efficiency.

Corrosion Inhibition

Thiophene derivatives are also investigated for their ability to inhibit the corrosion of metals . This compound could be studied to understand its effectiveness in protecting metal surfaces, which is vital in extending the life of metal-based structures and machinery.

Biological Studies

The compound’s biological activity, such as antimicrobial, analgesic, anti-inflammatory, and antitumor properties, is of interest in biological studies . It can be used to explore new treatments and understand the mechanisms of various diseases.

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXTASRTWQVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.